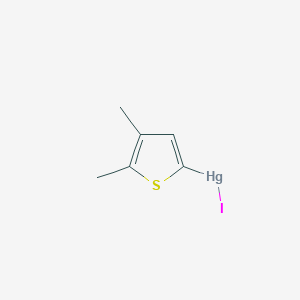
(4,5-Dimethylthiophen-2-yl)(iodo)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is a chemical compound that belongs to the class of organomercury compounds It features a thiophene ring substituted with two methyl groups at positions 4 and 5, an iodine atom, and a mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-2-yl)(iodo)mercury typically involves the reaction of 4,5-dimethylthiophene with mercuric iodide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
4,5-Dimethylthiophene+Mercuric Iodide→this compound
The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organomercury compound synthesis can be applied. Industrial production would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
(4,5-Dimethylthiophen-2-yl)(iodo)mercury can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium thiolate or potassium cyanide can be used to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
科学的研究の応用
(4,5-Dimethylthiophen-2-yl)(iodo)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in material science, particularly in the development of advanced materials and sensors.
作用機序
The mechanism of action of (4,5-Dimethylthiophen-2-yl)(iodo)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
- (4,5-Dimethylthiophen-2-yl)mercury chloride
- (4,5-Dimethylthiophen-2-yl)mercury bromide
- (4,5-Dimethylthiophen-2-yl)mercury acetate
Uniqueness
(4,5-Dimethylthiophen-2-yl)(iodo)mercury is unique due to the presence of the iodine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and material science.
特性
CAS番号 |
143732-39-2 |
|---|---|
分子式 |
C6H7HgIS |
分子量 |
438.68 g/mol |
IUPAC名 |
(4,5-dimethylthiophen-2-yl)-iodomercury |
InChI |
InChI=1S/C6H7S.Hg.HI/c1-5-3-4-7-6(5)2;;/h3H,1-2H3;;1H/q;+1;/p-1 |
InChIキー |
CRIREZKTOOBYDN-UHFFFAOYSA-M |
正規SMILES |
CC1=C(SC(=C1)[Hg]I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



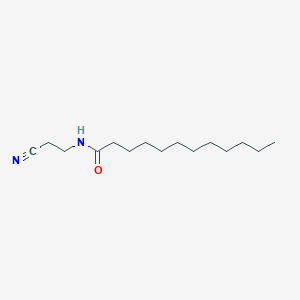
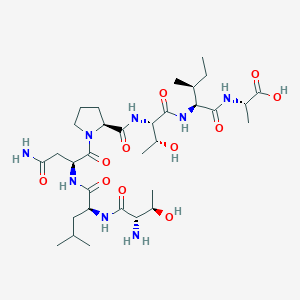
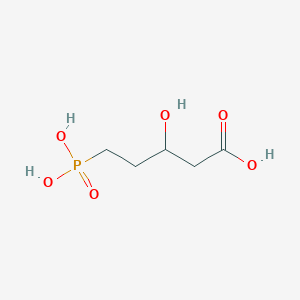
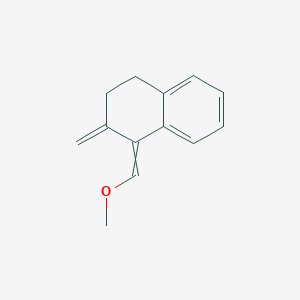
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)

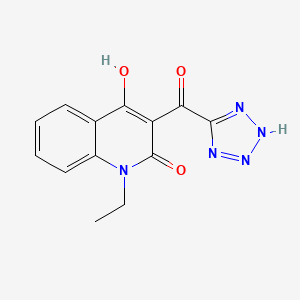
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
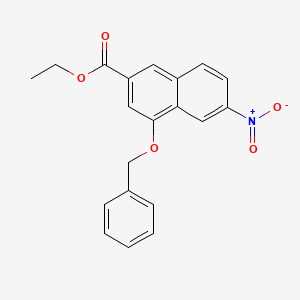


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
